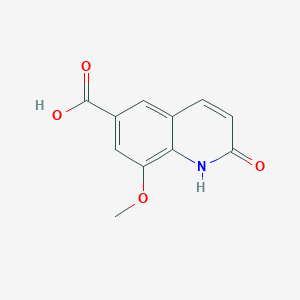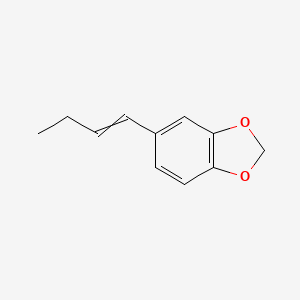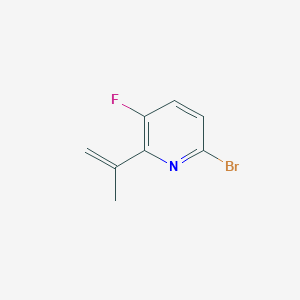
4-methoxy-2-(naphthalen-2-ylsulfanylmethyl)-4-oxobutanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-methoxy-2-(naphthalen-2-ylsulfanylmethyl)-4-oxobutanoic acid is a compound that has garnered significant attention in scientific research due to its distinctive characteristics. As a thiol-containing compound, it bears structural resemblance to cysteine, an essential amino acid vital for protein synthesis . This compound is known for its applications in various fields, including chemistry, biology, medicine, and industry.
Vorbereitungsmethoden
The synthesis of 4-methoxy-2-(naphthalen-2-ylsulfanylmethyl)-4-oxobutanoic acid involves several steps. One common synthetic route includes the reaction of 2-naphthylthiol with a suitable alkylating agent under controlled conditions. The reaction typically requires a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. The product is then purified using standard techniques such as recrystallization or chromatography .
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated purification systems to ensure high yield and purity of the final product.
Analyse Chemischer Reaktionen
4-methoxy-2-(naphthalen-2-ylsulfanylmethyl)-4-oxobutanoic acid undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: The compound can be reduced to its corresponding alcohol using reducing agents like lithium aluminum hydride.
Substitution: The methoxycarbonyl group can be substituted with other functional groups using appropriate reagents and conditions.
Common reagents used in these reactions include bases, acids, oxidizing agents, and reducing agents. The major products formed depend on the specific reaction conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
4-methoxy-2-(naphthalen-2-ylsulfanylmethyl)-4-oxobutanoic acid has broad applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Medicine: It acts as a potent inhibitor of protein disulfide isomerase, an enzyme crucial for protein folding and quality control.
Industry: The compound is used in the development of new materials and as a reagent in various industrial processes.
Wirkmechanismus
The primary mechanism of action for 4-methoxy-2-(naphthalen-2-ylsulfanylmethyl)-4-oxobutanoic acid lies in its ability to inhibit protein disulfide isomerase. By binding to the enzyme’s active site, it hinders the enzyme’s catalytic function, leading to the accumulation of misfolded proteins in the endoplasmic reticulum. This triggers the unfolded protein response and ultimately results in cell death . Additionally, the compound modulates redox signaling pathways by regulating the functioning of glutathione peroxidase and thioredoxin reductase .
Vergleich Mit ähnlichen Verbindungen
4-methoxy-2-(naphthalen-2-ylsulfanylmethyl)-4-oxobutanoic acid is unique due to its specific structural features and mechanism of action. Similar compounds include:
Eigenschaften
Molekularformel |
C16H16O4S |
|---|---|
Molekulargewicht |
304.4 g/mol |
IUPAC-Name |
4-methoxy-2-(naphthalen-2-ylsulfanylmethyl)-4-oxobutanoic acid |
InChI |
InChI=1S/C16H16O4S/c1-20-15(17)9-13(16(18)19)10-21-14-7-6-11-4-2-3-5-12(11)8-14/h2-8,13H,9-10H2,1H3,(H,18,19) |
InChI-Schlüssel |
SHCFUFSCTYVQOT-UHFFFAOYSA-N |
Kanonische SMILES |
COC(=O)CC(CSC1=CC2=CC=CC=C2C=C1)C(=O)O |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details






Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-[(4-Phenoxyphenyl)methyl]piperazine](/img/structure/B8584125.png)
![3-Azidomethylimidazo[5,1-b]thiazole](/img/structure/B8584132.png)
![6-(4-Fluorophenyl)pyrido[3,2-d]pyrimidin-4-amine](/img/structure/B8584137.png)







![6-Bromo-3,3-dimethyl-2,3-dihydro-1H-pyrrolo[3,2-c]pyridine](/img/structure/B8584190.png)


